molecular formula C26H23NO9 B8082925 4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside

4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside

Cat. No.: B8082925
M. Wt: 493.5 g/mol
InChI Key: VNTMIDIVOUQVNN-POXULCJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside is a synthetic carbohydrate derivative used extensively in glycosylation research. This compound is particularly valuable in studying carbohydrate-protein interactions, which are crucial in various biological processes and disease mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of alpha-D-mannopyranoside are protected using benzylidene groups to prevent unwanted reactions.

    Benzoylation: The 2-position hydroxyl group is selectively benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Introduction of 4-Nitrophenyl Group: The 4-nitrophenyl group is introduced via a nucleophilic substitution reaction, often using 4-nitrophenyl chloroformate.

Industrial Production Methods

While specific industrial methods are proprietary, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This includes using automated reactors and continuous flow systems to ensure consistent product quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside undergoes several types of chemical reactions:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protecting groups.

    Oxidation and Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.

    Substitution: The benzoyl and benzylidene groups can be substituted under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C).

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

Scientific Research Applications

4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside is used in several scientific research areas:

Mechanism of Action

The compound exerts its effects primarily through its interactions with glycosylation enzymes and proteins. It acts as a substrate or inhibitor in various biochemical assays, helping to elucidate the mechanisms of carbohydrate processing and recognition in biological systems. The molecular targets include glycosidases and glycosyltransferases, which are enzymes involved in the synthesis and breakdown of glycosidic bonds .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl alpha-D-mannopyranoside: Lacks the benzoyl and benzylidene groups, making it less specific in certain biochemical assays.

    2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside: Lacks the 4-nitrophenyl group, affecting its reactivity and application in glycosylation studies.

Uniqueness

4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside is unique due to its combination of protective groups and the 4-nitrophenyl moiety, which enhances its specificity and utility in glycosylation research. This makes it a versatile tool in both synthetic and analytical applications .

Properties

IUPAC Name

[(2S,4aS,6S,7R,8S,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO9/c28-21-22-20(15-32-25(36-22)17-9-5-2-6-10-17)34-26(33-19-13-11-18(12-14-19)27(30)31)23(21)35-24(29)16-7-3-1-4-8-16/h1-14,20-23,25-26,28H,15H2/t20-,21-,22+,23+,25-,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTMIDIVOUQVNN-POXULCJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O[C@H](O1)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.